3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its complex structure, which includes a benzamide core substituted with methoxy groups and a piperidinyl phenyl moiety.
Mechanism of Action
Target of Action
The primary target of 3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide It’s structurally similar to apixaban , which is a direct inhibitor of activated factor X (FXa), a key player in the coagulation cascade .
Mode of Action
The mode of action of This compound If we consider its structural similarity to apixaban, it might inhibit fxa, thereby preventing the conversion of prothrombin to thrombin, a crucial step in blood clot formation .
Biochemical Pathways
The biochemical pathways affected by This compound If it acts similarly to apixaban, it would affect the coagulation cascade, specifically the conversion of prothrombin to thrombin .
Pharmacokinetics
The ADME properties of This compound Apixaban, a structurally similar compound, has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug-drug interactions .
Result of Action
The molecular and cellular effects of This compound If it acts similarly to apixaban, it would reduce thrombin generation, thereby indirectly inhibiting platelet aggregation and preventing blood clot formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the piperidinyl phenyl group. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar piperidinyl phenyl structure.
Indole Derivatives: Compounds with similar biological activities, such as antiviral and anti-inflammatory properties.
Uniqueness
3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is unique due to its specific combination of functional groups and its potential for diverse applications in chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and its potential therapeutic benefits make it a valuable compound for further research and development.
Properties
IUPAC Name |
3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-10-9-14(12-18(17)26-2)20(24)21-15-6-5-7-16(13-15)22-11-4-3-8-19(22)23/h5-7,9-10,12-13H,3-4,8,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKPAXNTIXJRHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.